molecular formula C11H11N5S B3168588 4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 931302-38-4

4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3168588
CAS No.: 931302-38-4
M. Wt: 245.31 g/mol
InChI Key: VZALEWJNMKUIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features both an indole and a triazine ring. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Chemical Reactions Analysis

4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino or thiol groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties are being explored for anticancer, antiviral, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The indole and triazine rings allow it to bind to specific sites, potentially inhibiting or activating biological pathways . This interaction can lead to various therapeutic effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar compounds to 4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol include other indole and triazine derivatives. These compounds share structural similarities but may differ in their pharmacological properties and reactivity. For example:

    4-amino-6-hydroxy-2-mercaptopyrimidine: Shares the triazine ring but lacks the indole moiety.

    Indole-3-carboxaldehyde: Contains the indole ring but lacks the triazine structure.

The uniqueness of this compound lies in its combined indole and triazine rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-amino-2-(1H-indol-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c12-10-14-9(15-11(17)16-10)7-5-13-8-4-2-1-3-6(7)8/h1-5,9,13H,(H4,12,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZALEWJNMKUIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3NC(=S)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

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